N'-hexanoyl-3-nitrobenzohydrazide
Description
N'-Hexanoyl-3-nitrobenzohydrazide is a benzohydrazide derivative characterized by a hexanoyl group (C₆H₁₁CO-) attached to the hydrazide nitrogen and a nitro (-NO₂) substituent at the 3-position of the benzohydrazide core. This compound belongs to a class of hydrazides known for their structural versatility, enabling applications in medicinal chemistry, materials science, and catalysis.
Properties
IUPAC Name |
N'-hexanoyl-3-nitrobenzohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4/c1-2-3-4-8-12(17)14-15-13(18)10-6-5-7-11(9-10)16(19)20/h5-7,9H,2-4,8H2,1H3,(H,14,17)(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQUFFIYFFARJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NNC(=O)C1=CC(=CC=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hexanoyl-3-nitrobenzohydrazide typically involves the reaction of 3-nitrobenzohydrazide with hexanoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3-nitrobenzohydrazide+hexanoyl chloride→N’-hexanoyl-3-nitrobenzohydrazide+HCl
The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of N’-hexanoyl-3-nitrobenzohydrazide may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
N’-hexanoyl-3-nitrobenzohydrazide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, where the hydrazide nitrogen can be replaced by other nucleophiles.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form hydrazones.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in acidic medium.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Condensation: Aldehydes or ketones in the presence of an acid or base catalyst.
Major Products Formed
Reduction: N’-hexanoyl-3-aminobenzohydrazide.
Substitution: Various substituted benzohydrazides depending on the nucleophile used.
Condensation: Hydrazones with different aldehydes or ketones.
Scientific Research Applications
N’-hexanoyl-3-nitrobenzohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as nonlinear optical materials.
Mechanism of Action
The mechanism of action of N’-hexanoyl-3-nitrobenzohydrazide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares N'-hexanoyl-3-nitrobenzohydrazide with analogous benzohydrazides, focusing on substituent-driven differences:
*Estimated based on hexanoyl chain contribution.
Key Observations:
- Lipophilicity: The hexanoyl chain in this compound significantly increases logP compared to hydroxy- or nitrobenzylidene derivatives, favoring passive diffusion across biological membranes.
- Hydrogen Bonding: Hydroxybenzylidene derivatives exhibit stronger intermolecular interactions, enhancing crystallinity but reducing solubility in nonpolar solvents .
- Reactivity: Dual nitro groups in 3-nitro-N'-(3-nitrobenzylidene)benzohydrazide may promote electrophilic substitution or redox activity, unlike the single nitro group in the hexanoyl variant .
Example Syntheses:
This compound: Likely synthesized via condensation of 3-nitrobenzohydrazide with hexanoyl chloride under basic conditions (analogous to methods in and ).
(E)-N'-(3-Hydroxybenzylidene)-3-nitrobenzohydrazide: Prepared by refluxing 3-nitrobenzohydrazide with 3-hydroxybenzaldehyde in methanol, yielding 65–70% crystalline product .
3-Nitro-N'-(3-nitrobenzylidene)benzohydrazide : Condensation of 3-nitrobenzohydrazide with 3-nitrobenzaldehyde, achieving ~80% yield due to favorable electronic alignment .
Challenges:
- Hexanoyl derivatives may require longer reaction times due to steric hindrance from the aliphatic chain.
- Hydroxybenzylidene compounds often necessitate pH control to prevent undesired tautomerization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
